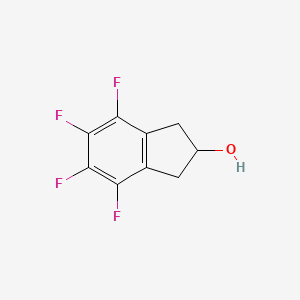![molecular formula C19H16N2S B14340670 (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene CAS No. 101418-87-5](/img/structure/B14340670.png)
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connected to a benzylsulfanyl group and a phenyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-(benzylsulfanyl)aniline with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the diazene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the benzylsulfanyl group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzylsulfanyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene
- (E)-1-[2-(Ethylsulfanyl)phenyl]-2-phenyldiazene
- (E)-1-[2-(Propylsulfanyl)phenyl]-2-phenyldiazene
Uniqueness
(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101418-87-5 |
|---|---|
Formule moléculaire |
C19H16N2S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2-benzylsulfanylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2S/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
WRGLTRQTZAKYAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC=C2N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)








